Diethyl 5-ethenylhex-2-enedioate
Description
Diethyl 5-ethenylhex-2-enedioate is an unsaturated diester characterized by a six-carbon backbone (hex-2-enedioate) with an ethenyl substituent at position 5 and ethyl ester groups at both termini.
Properties
CAS No. |
62381-36-6 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
diethyl 5-ethenylhex-2-enedioate |
InChI |
InChI=1S/C12H18O4/c1-4-10(12(14)16-6-3)8-7-9-11(13)15-5-2/h4,7,9-10H,1,5-6,8H2,2-3H3 |
InChI Key |
ZRMQYFOJTJCUTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=CCC(C=C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 5-ethenylhex-2-enedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl malonate with an appropriate alkyl halide under basic conditions to form the desired product . The reaction typically requires a strong base such as sodium ethoxide in ethanol to generate the enolate ion, which then undergoes alkylation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize side reactions and ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-ethenylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated esters.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: this compound can be converted to diethyl hexanedioate.
Reduction: The product is diethyl hexane-2,5-dioate.
Substitution: Depending on the nucleophile, products can include diethyl 5-aminohex-2-enedioate or diethyl 5-hydroxyhex-2-enedioate.
Scientific Research Applications
Diethyl 5-ethenylhex-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It is used in the production of polymers and resins, where its reactive double bonds facilitate cross-linking and polymerization.
Mechanism of Action
The mechanism of action of diethyl 5-ethenylhex-2-enedioate involves its interaction with various molecular targets:
Molecular Targets: The ester groups can be hydrolyzed by esterases, releasing diethyl hexanedioate and ethanol.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and subsequent oxidation or reduction reactions.
Comparison with Similar Compounds
Structural and Functional Differences
- Diethyl succinate (CAS 123-25-1) is a saturated diester derived from succinic acid (a four-carbon dicarboxylic acid). Its simple structure and pleasant odor make it widely used as a flavoring agent (FEMA 2377) .
- Diethyl 5-ethenylhex-2-enedioate features a longer carbon chain (six carbons), a conjugated double bond, and a reactive ethenyl group.
Physical and Chemical Properties
A comparative analysis of key properties is outlined below:
Research Findings and Limitations
While direct studies on this compound are absent in the provided evidence, inferences are drawn from its structural analogs:
- The extended conjugation in hex-2-enedioate derivatives typically lowers the activation energy for cycloaddition reactions compared to saturated diesters.
- The ethenyl substituent introduces steric and electronic effects that could influence regioselectivity in synthesis pathways.
Key Limitations :
- No experimental data (e.g., spectroscopic, thermodynamic) for this compound is available in the provided evidence.
- Comparisons rely on theoretical models and extrapolation from simpler diesters like diethyl succinate.
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